molecular formula C11H10ClN3OS B13944594 6-Amino-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-ol CAS No. 333411-14-6

6-Amino-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-ol

Cat. No.: B13944594
CAS No.: 333411-14-6
M. Wt: 267.74 g/mol
InChI Key: SBJPKGCAELSHAV-UHFFFAOYSA-N
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Description

6-Amino-2-[[(2-chlorophenyl)methyl]thio]-4(3H)-pyrimidinone is a heterocyclic compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of an amino group, a chlorophenyl group, and a thioether linkage. Pyrimidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-[[(2-chlorophenyl)methyl]thio]-4(3H)-pyrimidinone typically involves the reaction of 2-chlorobenzyl chloride with thiourea to form the corresponding thioether intermediate. This intermediate is then reacted with a suitable pyrimidinone precursor under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-[[(2-chlorophenyl)methyl]thio]-4(3H)-pyrimidinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Amino-2-[[(2-chlorophenyl)methyl]thio]-4(3H)-pyrimidinone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Amino-2-[[(2-chlorophenyl)methyl]thio]-4(3H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-2-[[(2-bromophenyl)methyl]thio]-4(3H)-pyrimidinone
  • 6-Amino-2-[[(2-fluorophenyl)methyl]thio]-4(3H)-pyrimidinone
  • 6-Amino-2-[[(2-methylphenyl)methyl]thio]-4(3H)-pyrimidinone

Uniqueness

6-Amino-2-[[(2-chlorophenyl)methyl]thio]-4(3H)-pyrimidinone is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s binding affinity to molecular targets .

Properties

CAS No.

333411-14-6

Molecular Formula

C11H10ClN3OS

Molecular Weight

267.74 g/mol

IUPAC Name

4-amino-2-[(2-chlorophenyl)methylsulfanyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C11H10ClN3OS/c12-8-4-2-1-3-7(8)6-17-11-14-9(13)5-10(16)15-11/h1-5H,6H2,(H3,13,14,15,16)

InChI Key

SBJPKGCAELSHAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC(=CC(=O)N2)N)Cl

solubility

6.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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